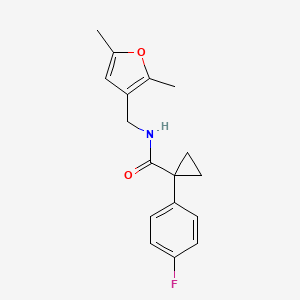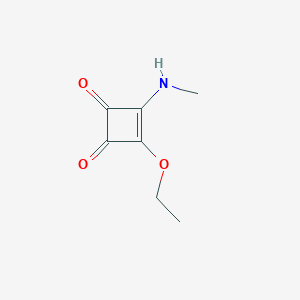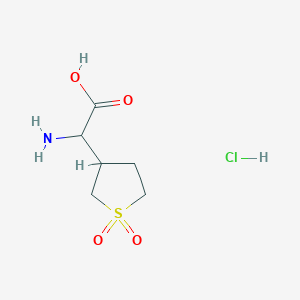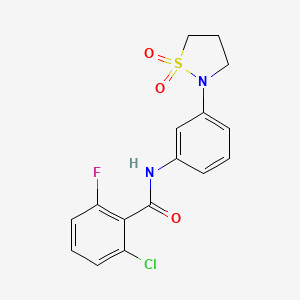![molecular formula C10H7ClFN3S B2951404 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine CAS No. 339015-98-4](/img/structure/B2951404.png)
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine, also known as 4-CFPS, is a heterocyclic compound belonging to the class of pyrimidines. It is a colorless, crystalline solid that is soluble in water and organic solvents. 4-CFPS has a broad range of applications in scientific research, including medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine has a wide range of applications in scientific research, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound is used as a scaffold for the synthesis of new drugs and drug candidates. For example, this compound has been used as a scaffold for the synthesis of novel antifungal agents. In drug discovery, this compound has been used to develop new drugs and drug candidates for the treatment of various diseases, such as cancer and Alzheimer’s disease. In biochemistry, this compound has been used to study the structure and function of various enzymes, such as proteases and kinases.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in various biochemical pathways. For example, this compound has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, in vitro studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Advantages and Limitations for Lab Experiments
The major advantage of using 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine in laboratory experiments is its stability and solubility in both water and organic solvents. This makes it ideal for use in a wide range of experiments, including drug discovery and medicinal chemistry. In addition, this compound is relatively inexpensive and can be easily synthesized in a multi-step process.
However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments. In addition, this compound is not very soluble in non-polar solvents, which can make it difficult to use in some experiments.
Future Directions
In the future, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine could be used to develop new drugs and drug candidates for the treatment of various diseases, such as cancer and Alzheimer’s disease. In addition, further research could be conducted to better understand the mechanism of action of this compound and to identify new biochemical and physiological effects. Furthermore, this compound could be used to study the structure and function of various enzymes, such as proteases and kinases. Finally, this compound could be used to develop new scaffolds for the synthesis of novel drugs and drug candidates.
Synthesis Methods
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-6-fluorobenzene sulfonamide with ammonium acetate in the presence of anhydrous sodium acetate. This reaction yields the desired product, this compound, in a yield of up to 98%. The second step involves the reaction of this compound with a base such as sodium hydroxide, which yields the desired product in a yield of up to 95%.
Properties
IUPAC Name |
4-chloro-6-(4-fluorophenyl)sulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3S/c11-8-5-9(15-10(13)14-8)16-7-3-1-6(12)2-4-7/h1-5H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAJEGIONOTKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2951324.png)


![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2951329.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2951330.png)



![Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2951336.png)
![Tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate](/img/structure/B2951337.png)
![N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951339.png)
![4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2951340.png)
